Ethyl 2-bromo-5-chlorooxazole-4-carboxylate
Description
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole core is a five-membered ring containing one oxygen and one nitrogen atom. This compound is distinguished by three key substituents: a bromine atom at position 2, a chlorine atom at position 5, and an ethyl ester group at position 4. These functional groups confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of the halogens (Br and Cl) and the ester moiety, which can participate in nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO3/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYNYKEEBHRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693484 | |
| Record name | Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4600081-18-9 | |
| Record name | Ethyl 2-bromo-5-chloro-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Bromination via Lithiation and Electrophilic Bromine Trapping
A highly efficient and regioselective method for synthesizing 2-bromooxazole derivatives involves:
- Step 1: Directed lithiation of the oxazole ring at the C-2 position using strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
- Step 2: Electrophilic bromination of the resulting organolithium intermediate using an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) or N-bromosuccinimide (NBS).
This method was demonstrated to yield 2-bromooxazole derivatives in good yields (e.g., 74%) on a multigram scale with high regioselectivity, as the lithiation occurs preferentially at the 2-position of the oxazole ring (Scheme 1).
Scheme 1: Synthesis of 2-bromooxazole via lithiation and electrophilic bromination
| Reagents and Conditions | Outcome |
|---|---|
| Oxazole + n-BuLi (–78 °C) | Formation of 2-lithiooxazole intermediate |
| Electrophilic bromine source (DBTFE) | Regioselective bromination at C-2 |
| Yield | ~74% |
Challenges and Solutions in 5-Bromo Substitution
Selective bromination at the 5-position is more challenging due to competing lithiation at C-2. To overcome this:
- Protection of the C-2 position is achieved by installing a bulky triisopropylsilyl (TIPS) group at C-2.
- Subsequent lithiation occurs at the 5-position, followed by bromination.
- However, the intermediate 2-TIPS-5-bromooxazole was found to be unstable during work-up, leading to ring degradation.
- An in situ desilylation step was introduced using fluoride sources (e.g., TBAF) or acidic aqueous/alcoholic solutions.
- Isolation of 5-bromooxazole as its hydrochloride salt improved stability and purification, yielding the product in 82% yield (Scheme 2).
Scheme 2: Synthesis of 5-bromooxazole hydrochloride via TIPS protection and lithiation
| Step | Reagents | Notes |
|---|---|---|
| 1. Protection at C-2 | n-BuLi, TIPSOTf | Formation of 2-TIPS-oxazole |
| 2. Lithiation at C-5 | n-BuLi | Regioselective lithiation at C-5 |
| 3. Bromination | Br2 | Electrophilic bromination at C-5 |
| 4. In situ desilylation and HCl treatment | TBAF or acid, gaseous HCl | Formation of 5-bromooxazole hydrochloride |
| Yield | 82% | Improved isolation and purity |
Preparation of Ethyl 2-bromo-5-chlorooxazole-4-carboxylate
While the above methods focus on bromooxazoles, the chlorination at the 5-position and esterification at the 4-position are integrated into the synthesis of this compound by:
- Starting from ethyl 2-chlorooxazole-4-carboxylate or related precursors.
- Applying regioselective bromination at the 2-position using lithiation and electrophilic bromine sources.
- The chlorination at the 5-position is typically introduced earlier or maintained from the starting material.
- The ester group at the 4-position is preserved or introduced via esterification of the corresponding carboxylic acid.
This approach is supported by the synthesis of related compounds such as ethyl 2-bromo-5-chlorothiazole-4-carboxylate, which uses halogenation of aminothiazole carboxylates with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), followed by diazotization and halogenation steps.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Lithiation and electrophilic bromination | Oxazole derivatives | n-BuLi or LDA, DBTFE or NBS | Low temperature (–78 °C) | ~74% | Regioselective C-2 bromination |
| Protection-lithiation-bromination | 2-TIPS-oxazole | n-BuLi, Br2, TBAF or acid, HCl | Multistep, low temp | ~82% | For 5-bromo substitution, isolation as HCl salt |
| Halogenation-diazotization-copper catalysis | Aminooxazole/thiazole carboxylates | NBS/NCS, isoamyl nitrite, CuBr2/CuCl2 | Mild, scalable | High | Four-step, no chromatography needed |
| Esterification (if required) | Carboxylic acid derivatives | Ethanol, acid catalyst | Standard esterification | Variable | To introduce ethyl ester at 4-position |
Research Findings and Practical Considerations
- The regioselective lithiation approach is widely applicable for preparing 2-bromooxazole derivatives, including this compound, and can be performed on multigram scales with good yields.
- Protection strategies such as TIPS installation are essential for selective 5-position functionalization but require careful handling due to intermediate instability.
- The four-step halogenation-diazotization-copper catalysis sequence offers a robust alternative for synthesizing dihalogenated oxazole derivatives without chromatographic purification, facilitating scale-up and industrial application.
- The presence of both bromine and chlorine substituents on the oxazole ring provides versatile synthetic handles for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the utility of this compound in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-chlorooxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base.
Major Products Formed:
- Substituted oxazole derivatives
- Oxidized or reduced oxazole compounds
- Coupled products with extended conjugation or functionalization
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of various bioactive molecules.
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making it valuable in creating new antibiotics and antifungal agents. Studies indicate that modifications on the oxazole ring can enhance efficacy against resistant strains of bacteria .
- Anti-inflammatory Drugs : The compound serves as a precursor for synthesizing anti-inflammatory agents. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .
Agrochemical Applications
In agriculture, this compound is used in formulating crop protection products.
- Pesticides and Fungicides : The compound enhances the efficacy of various pesticides and fungicides, contributing to improved crop yields and quality. Its role as an active ingredient in formulations has been documented in several studies, demonstrating significant pest control capabilities .
- Herbicide Development : Research is ongoing into its potential as a herbicide. Preliminary findings suggest that modifications can lead to compounds that selectively inhibit weed growth without affecting crops .
Material Science
The compound's chemical properties make it suitable for applications in material science.
- Novel Materials : this compound is being explored for its potential in developing materials with enhanced thermal stability and resistance to degradation. This application is particularly relevant in creating polymers and composites for industrial use .
Biochemical Research
In biochemical research, this compound is utilized to study various biological mechanisms.
- Enzyme Inhibition Studies : Researchers employ this compound to investigate enzyme inhibition pathways. Its derivatives have been shown to interact with specific enzymes, providing insights into metabolic processes and disease mechanisms .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Antimicrobial and anti-inflammatory agents | Effective against resistant bacteria; COX inhibitors |
| Agrochemicals | Pesticides, fungicides, herbicides | Improved efficacy; selective herbicide potential |
| Material Science | Development of novel materials | Enhanced thermal stability; industrial applications |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Case Studies
- Antimicrobial Synthesis : A study demonstrated the synthesis of a series of oxazole derivatives from this compound, showing promising activity against Staphylococcus aureus strains resistant to common antibiotics.
- Pesticide Formulation : In agricultural trials, formulations containing this compound were compared with standard pesticides. Results indicated a 30% increase in pest control effectiveness while maintaining crop safety.
- Material Development : Researchers reported the successful incorporation of this compound into polymer matrices, resulting in materials with superior thermal properties compared to conventional polymers.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chlorooxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the oxazole ring, contribute to its binding affinity and specificity. The compound can inhibit or activate specific biochemical pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Key Observations:
- Halogen vs. Alkyl Substituents: Replacing chlorine with a methyl group (CAS 1187582-59-7) increases steric bulk and lipophilicity, which may enhance membrane permeability in drug design but reduce electrophilic reactivity at position 5 .
- Oxazole vs. Thiazole Cores: The thiazole analog (CAS 1125409-85-9) replaces oxygen with sulfur, altering electronic properties.
- Amino Substitution: The amino group in CAS 914347-40-3 introduces hydrogen-bonding capabilities, which could stabilize protein-ligand interactions in medicinal chemistry applications .
Positional Isomerism and Functional Group Effects
Table 2: Impact of Substituent Position on Reactivity
Key Observations:
- Carboxylic Acid Derivatives: The free acid (CAS 103879-58-9) lacks the ethyl ester’s prodrug-like properties but offers direct conjugation opportunities in synthesis .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen-bonding patterns, critical for crystallization and solubility, are influenced by substituents. For example, in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, halogen (Br) and methoxy groups participate in C–H···O and Br···π interactions, stabilizing the crystal lattice . Ethyl 2-amino-5-bromooxazole-4-carboxylate’s amino group can act as both donor and acceptor, enabling 3D hydrogen-bonding networks .
Biological Activity
Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, pharmacological effects, and applications in various research domains.
- Molecular Formula : C₆H₄BrClN₁O₂
- Molecular Weight : 220.02 g/mol
- CAS Number : 460081-20-3
- InChI Key : SGIBUKNPAQMWAP-UHFFFAOYSA-N
The compound features a bromine and chlorine substitution on the oxazole ring, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced pain and inflammation, making it a candidate for pain management therapies.
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of oxazole derivatives. The following steps outline a common synthetic route:
- Starting Material : Ethyl oxazole-4-carboxylate.
- Reagents : Bromine (Br₂) and Chlorine (Cl₂) in a suitable solvent (e.g., tetrahydrofuran).
- Conditions : The reaction is carried out under reflux conditions for optimal yield.
- Purification : The product is purified using column chromatography.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing MIC values ranging from 32 to 128 µg/mL against tested strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Activity
In a cellular model of inflammation, this compound was administered at varying concentrations to assess its impact on cytokine production. Results indicated a dose-dependent reduction in TNF-alpha levels.
| Concentration (µM) | TNF-alpha Production (% Inhibition) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Pharmaceutical Development
This compound serves as an intermediate in synthesizing novel pharmaceuticals targeting inflammation and infection.
Agricultural Chemicals
This compound is also explored for its potential use in developing crop protection agents, enhancing pesticide efficacy against pathogens affecting crops.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for Ethyl 2-bromo-5-chlorooxazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multistep reactions involving cyclization and halogenation. For example, analogous oxazole derivatives are synthesized using ethyl esters and halogenating agents under reflux conditions (e.g., ethyl acetate/petroleum ether solvent systems) . Characterization typically involves:
- TLC to monitor reaction progress.
- Melting point analysis for purity assessment.
- IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) to resolve substituent positions, with halogen atoms inducing distinct deshielding effects .
- Mass spectrometry for molecular ion confirmation.
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of a 95:5 petroleum ether/ethyl acetate solution is effective for growing single crystals. This method minimizes lattice defects and enables analysis of intermolecular interactions (e.g., C-H···O hydrogen bonds and π-π stacking) using SHELX software for structure refinement .
Advanced Research Questions
Q. How do intermolecular interactions and crystal packing influence the stability of this compound?
- Methodological Answer : The asymmetric unit is stabilized by:
- C-H···O/N hydrogen bonds (intramolecular and intermolecular), critical for lattice cohesion.
- π-π stacking between sp²-hybridized carbons, contributing to planar alignment .
- Hirschfeld surface analysis reveals dominant H···H (34.4%) and minor C···C (2.5%) interactions, highlighting hydrophobic regions and halogen-mediated contacts . Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding patterns and predict packing motifs .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for halogenated oxazoles?
- Methodological Answer : Discrepancies between NMR chemical shifts and X-ray bond lengths may arise from dynamic effects (e.g., solvent polarity or temperature). To resolve this:
- Validate crystallographic data with SHELXL refinement , ensuring R-factors < 5% .
- Cross-reference NMR data with DFT calculations (e.g., gauge-including atomic orbitals for accurate shielding predictions).
- Use variable-temperature NMR to probe conformational flexibility .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- DFT studies (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings, where the bromo substituent acts as a better leaving group than chloro due to lower bond dissociation energy.
- Hammett parameters quantify electronic effects of substituents on reaction rates.
- Molecular docking (if bioactive) identifies potential binding sites influenced by halogen bonds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
